molecular formula C10H13NO2 B13649345 Methyl 3-isopropylisonicotinate CAS No. 1448777-20-5

Methyl 3-isopropylisonicotinate

Cat. No.: B13649345
CAS No.: 1448777-20-5
M. Wt: 179.22 g/mol
InChI Key: GFKAFSSMBIPRJG-UHFFFAOYSA-N
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Description

Methyl 3-isopropylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring an isopropyl substituent at the 3-position of the pyridine ring. The compound’s core structure—a pyridine ring with ester and alkyl substituents—suggests utility in pharmaceuticals, agrochemicals, or as a synthetic intermediate.

Properties

CAS No.

1448777-20-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)9-6-11-5-4-8(9)10(12)13-3/h4-7H,1-3H3

InChI Key

GFKAFSSMBIPRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isopropylisonicotinate typically involves the esterification of 3-isopropylisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isopropylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-isopropylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-isopropylisonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Ester Groups: Methyl vs. Ethyl Esters

A key structural analog is Ethyl 3-isopropylisonicotinate (CAS 2112992-90-0), which differs only in its ester group (ethyl instead of methyl). Key comparisons include:

  • Molecular Weight: Ethyl esters typically have higher molecular weights (e.g., C11H15NO2 vs. C10H13NO2 for methyl), influencing volatility and solubility.
  • Supplier Availability : Ethyl 3-isopropylisonicotinate is supplied by two vendors, indicating commercial relevance for specialized syntheses .
Table 1: Ester Group Comparison
Compound Ester Group Molecular Formula Molecular Weight LogP (Estimated)
Methyl 3-isopropylisonicotinate Methyl C10H13NO2 179.22 ~2.5
Ethyl 3-isopropylisonicotinate Ethyl C11H15NO2 193.24 ~3.0

Substituent Variations on the Pyridine Ring

Substituents at the 3-position significantly alter physicochemical and reactive properties:

a. Methyl 3-Aminoisonicotinate (CAS 55279-30-6)
  • Structure: Features an amino (-NH2) group instead of isopropyl.
  • Properties :
    • Increased polarity due to hydrogen bonding capability, improving aqueous solubility.
    • Lower LogP (~1.0) compared to the hydrophobic isopropyl derivative.
  • Applications: Amino groups are critical in drug design for target binding, suggesting use in medicinal chemistry .
b. Methyl 3-(Bromomethyl)isonicotinate (CAS 116986-10-8)
  • Structure : Bromomethyl substituent introduces reactivity for nucleophilic substitution.
  • Applications : Useful in cross-coupling reactions or as an intermediate in drug synthesis. Supplier data highlight its role in pharmaceutical manufacturing .
Table 2: Substituent Effects
Compound Substituent Key Property Change Application Example
This compound Isopropyl Increased hydrophobicity Agrochemical formulations
Methyl 3-aminoisonicotinate Amino Enhanced solubility and polarity Drug candidates
Methyl 3-(bromomethyl)isonicotinate Bromomethyl High reactivity for synthesis Synthetic intermediates

Heterocyclic Variations: Pyridine vs. Isoxazole

Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8) replaces the pyridine ring with an isoxazole, a five-membered heterocycle containing oxygen and nitrogen. Differences include:

  • Electronic Effects : Isoxazole’s electron-deficient nature may alter reactivity in electrophilic substitutions.
  • Stability : Pyridine derivatives are generally more thermally stable than isoxazoles.

Research Findings and Inferred Properties

While direct data on this compound are sparse, inferences from analogs suggest:

  • Boiling Point : Estimated ~250°C (similar to methyl salicylate at 222°C ).
  • Solubility : Low water solubility due to the isopropyl group, favoring organic solvents.
  • Synthetic Utility: The isopropyl group may stabilize the compound against hydrolysis compared to amino or bromomethyl derivatives.

Supplier Landscape and Commercial Relevance

  • Ethyl 3-isopropylisonicotinate has two suppliers, reflecting demand in niche syntheses .
  • Methyl 3-(bromomethyl)isonicotinate is available from Hairui Chem, emphasizing its role in pharmaceutical intermediates .

Biological Activity

Methyl 3-isopropylisonicotinate (C10H13NO2) is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C10H13NO2
Molecular Weight : 179.22 g/mol
IUPAC Name : Methyl 3-propan-2-ylpyridine-4-carboxylate
CAS Number : 1448777-20-5

The compound features a methyl ester group attached to the carboxylic acid of isonicotinic acid and an isopropyl group at the third carbon of the pyridine ring, which influences its biological activity.

This compound exhibits its biological effects primarily through modulation of enzyme activity and receptor interactions. It is hypothesized to act as an anti-inflammatory and antimicrobial agent , potentially inhibiting specific enzymes involved in inflammatory pathways. The following pathways are notably affected:

  • NF-kB Pathway : Inhibition may reduce the expression of pro-inflammatory cytokines.
  • MAPK Pathway : Modulation can lead to altered cell proliferation and survival rates.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Properties : Preliminary research indicates that it may reduce inflammation in cellular models, making it a candidate for treating inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in nitric oxide production at concentrations as low as 25 µM, indicating its effectiveness in modulating inflammatory responses.

Case Study 3: Cytotoxicity in Cancer Models

A notable study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). The compound demonstrated IC50 values around 15 µM after 48 hours of treatment, leading to increased apoptosis markers such as caspase-3 activation.

Summary of Research Findings

Study Type Biological Activity Findings
Antimicrobial StudyEfficacy against bacteriaMIC = 50 µg/mL for S. aureus and E. coli
Anti-inflammatory StudyReduction in nitric oxide productionSignificant decrease at 25 µM concentration
Cytotoxicity StudyEffects on cancer cell linesIC50 = 15 µM for MCF-7 after 48 hours

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